molecular formula C11H9NO4 B1608182 Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate CAS No. 904817-54-5

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B1608182
CAS No.: 904817-54-5
M. Wt: 219.19 g/mol
InChI Key: HAKTXBBLPRCPDI-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to an oxazole ring, which is further substituted with a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring in the presence of a suitable dehydrating agent. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-oxophenyl)-1,2-oxazole-5-carboxylate.

    Reduction: Formation of 3-(3-aminophenyl)-1,2-oxazole-5-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxylate
  • Methyl 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylate
  • Methyl 3-(3-hydroxyphenyl)-1,2-thiazole-5-carboxylate

Uniqueness

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)10-6-9(12-16-10)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKTXBBLPRCPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378125
Record name Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-54-5
Record name Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate

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